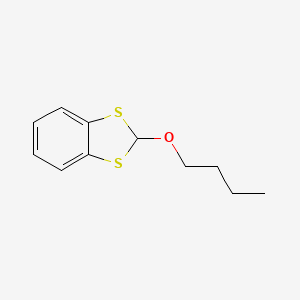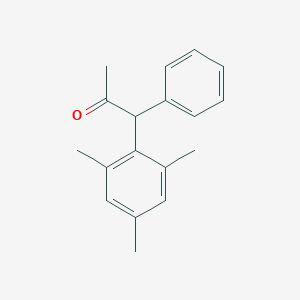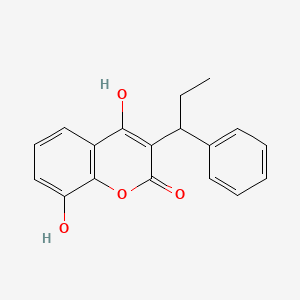
4,8-Dihydroxy-3-(1-phenylpropyl)-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dihydroxy-3-(1-phenylpropyl)-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is characterized by its benzopyran structure, which is a common feature in many bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dihydroxy-3-(1-phenylpropyl)-2H-1-benzopyran-2-one typically involves the condensation of appropriate phenolic compounds with benzopyran precursors. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the benzopyran ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions
4,8-Dihydroxy-3-(1-phenylpropyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
科学研究应用
4,8-Dihydroxy-3-(1-phenylpropyl)-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: It is studied for its potential antioxidant properties and its effects on various biological systems.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of 4,8-Dihydroxy-3-(1-phenylpropyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: By inhibiting specific enzymes involved in inflammatory and cancer pathways.
Signal Transduction Modulation: By affecting signaling pathways that regulate cell growth and apoptosis.
相似化合物的比较
4,8-Dihydroxy-3-(1-phenylpropyl)-2H-1-benzopyran-2-one can be compared with other flavonoids such as quercetin, kaempferol, and luteolin. These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Quercetin
- Kaempferol
- Luteolin
- Apigenin
- Myricetin
属性
CAS 编号 |
55789-07-6 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC 名称 |
4,8-dihydroxy-3-(1-phenylpropyl)chromen-2-one |
InChI |
InChI=1S/C18H16O4/c1-2-12(11-7-4-3-5-8-11)15-16(20)13-9-6-10-14(19)17(13)22-18(15)21/h3-10,12,19-20H,2H2,1H3 |
InChI 键 |
DKNXIPNBVAVYAP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


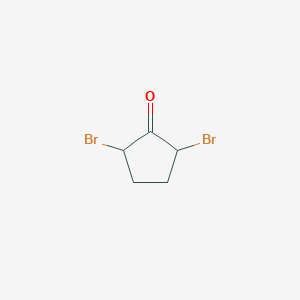
![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)

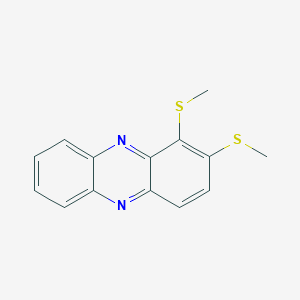

![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)
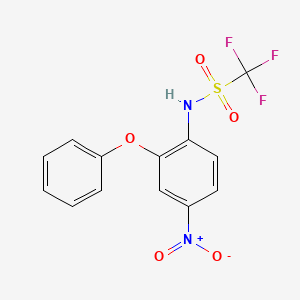

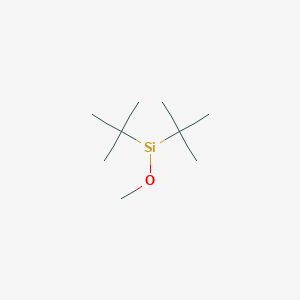
![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)
